Cas no 2029282-13-9 (4-(3-chloropropyl)oxane-4-carbaldehyde)
4-(3-chloropropyl)oxane-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(3-chloropropyl)oxane-4-carbaldehyde
- EN300-1622448
- 2029282-13-9
-
- Inchi: 1S/C9H15ClO2/c10-5-1-2-9(8-11)3-6-12-7-4-9/h8H,1-7H2
- InChI Key: OMYSOIOETWGALP-UHFFFAOYSA-N
- SMILES: ClCCCC1(C=O)CCOCC1
Computed Properties
- Exact Mass: 190.0760574g/mol
- Monoisotopic Mass: 190.0760574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26.3Ų
4-(3-chloropropyl)oxane-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1622448-0.05g |
4-(3-chloropropyl)oxane-4-carbaldehyde |
2029282-13-9 | 0.05g |
$924.0 | 2023-06-04 | ||
| Enamine | EN300-1622448-0.1g |
4-(3-chloropropyl)oxane-4-carbaldehyde |
2029282-13-9 | 0.1g |
$968.0 | 2023-06-04 | ||
| Enamine | EN300-1622448-0.25g |
4-(3-chloropropyl)oxane-4-carbaldehyde |
2029282-13-9 | 0.25g |
$1012.0 | 2023-06-04 | ||
| Enamine | EN300-1622448-0.5g |
4-(3-chloropropyl)oxane-4-carbaldehyde |
2029282-13-9 | 0.5g |
$1056.0 | 2023-06-04 | ||
| Enamine | EN300-1622448-1.0g |
4-(3-chloropropyl)oxane-4-carbaldehyde |
2029282-13-9 | 1g |
$1100.0 | 2023-06-04 | ||
| Enamine | EN300-1622448-2.5g |
4-(3-chloropropyl)oxane-4-carbaldehyde |
2029282-13-9 | 2.5g |
$2155.0 | 2023-06-04 | ||
| Enamine | EN300-1622448-5.0g |
4-(3-chloropropyl)oxane-4-carbaldehyde |
2029282-13-9 | 5g |
$3189.0 | 2023-06-04 | ||
| Enamine | EN300-1622448-10.0g |
4-(3-chloropropyl)oxane-4-carbaldehyde |
2029282-13-9 | 10g |
$4729.0 | 2023-06-04 | ||
| Enamine | EN300-1622448-50mg |
4-(3-chloropropyl)oxane-4-carbaldehyde |
2029282-13-9 | 50mg |
$768.0 | 2023-09-22 | ||
| Enamine | EN300-1622448-100mg |
4-(3-chloropropyl)oxane-4-carbaldehyde |
2029282-13-9 | 100mg |
$804.0 | 2023-09-22 |
4-(3-chloropropyl)oxane-4-carbaldehyde Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 4-(3-chloropropyl)oxane-4-carbaldehyde
Research Brief on 4-(3-chloropropyl)oxane-4-carbaldehyde (CAS: 2029282-13-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
The compound 4-(3-chloropropyl)oxane-4-carbaldehyde (CAS: 2029282-13-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging therapeutic applications. Recent studies highlight its role as a key intermediate in the synthesis of complex heterocyclic compounds, which are pivotal in the development of novel pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-(3-chloropropyl)oxane-4-carbaldehyde in the synthesis of pyrrolidine derivatives, which exhibit potent inhibitory effects on inflammatory cytokines. The researchers employed a multi-step synthetic route, leveraging the aldehyde functionality of the compound to facilitate ring-closing metathesis reactions. This approach yielded a library of compounds with enhanced bioavailability and selectivity, paving the way for further optimization as anti-inflammatory agents.
In addition to its synthetic applications, recent investigations have explored the compound's direct biological activity. A preprint from BioRxiv (2024) reported that 4-(3-chloropropyl)oxane-4-carbaldehyde exhibits moderate inhibitory activity against certain kinases involved in cancer cell proliferation. The study utilized in silico docking simulations followed by in vitro assays, revealing a unique binding mode that distinguishes it from conventional kinase inhibitors. These findings suggest potential for structural modification to improve potency and specificity.
The compound's stability profile has also been a subject of recent research. A 2024 publication in ACS Omega detailed comprehensive stability studies under various pH and temperature conditions, demonstrating its robustness in acidic environments but susceptibility to degradation under basic conditions. This information is critical for formulation scientists considering the compound for drug development programs.
Looking forward, several research groups are investigating the incorporation of 4-(3-chloropropyl)oxane-4-carbaldehyde into more complex molecular architectures. Particularly promising is its use in PROTAC (Proteolysis Targeting Chimera) development, where its bifunctional nature could serve as a linker between target-binding and E3 ligase-recruiting moieties. Preliminary results from these studies are expected to be published in late 2024.
In conclusion, 4-(3-chloropropyl)oxane-4-carbaldehyde (CAS: 2029282-13-9) represents a valuable chemical building block with diverse applications in medicinal chemistry. Its recent applications in heterocyclic synthesis, direct biological activity, and potential in targeted protein degradation highlight its importance in contemporary drug discovery efforts. Further research should focus on optimizing its physicochemical properties and expanding its therapeutic applications.
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